molecular formula C16H18N2O4S B4433576 3-propoxy-N-(4-sulfamoylphenyl)benzamide

3-propoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B4433576
M. Wt: 334.4 g/mol
InChI Key: KGPLDLLEPUIPNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid derivatives. The reaction is facilitated by peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) . The reaction conditions are generally mild, and the progress of the reaction is monitored using thin-layer chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-yield coupling reagents and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-propoxy-N-(4-sulfamoylphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-propoxy-N-(4-sulfamoylphenyl)benzamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the propoxy group, which can enhance its biological activity and selectivity. This modification can lead to improved enzyme inhibition and therapeutic potential compared to similar compounds .

Properties

IUPAC Name

3-propoxy-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-10-22-14-5-3-4-12(11-14)16(19)18-13-6-8-15(9-7-13)23(17,20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPLDLLEPUIPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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